

Theoretical studies and computational modeling of 2-Methyl-benzofuran-7-ylamine

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Compound of Interest

Compound Name: 2-Methyl-benzofuran-7-ylamine

Cat. No.: B1364241

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An In-Depth Technical Guide to the Theoretical and Computational Modeling of **2-Methyl-benzofuran-7-ylamine**

Authored by: A Senior Application Scientist

Foreword: The benzofuran scaffold is a quintessential "privileged structure" in medicinal chemistry.[1][2] Nature has repeatedly utilized this heterocyclic system in a variety of biologically active compounds, and synthetic chemists have long been inspired by its therapeutic potential.[3][4][5][6] Derivatives of benzofuran have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][5][7] Within this promising class of molecules lies **2-Methyl-benzofuran-7-ylamine**, a compound whose full potential is yet to be unlocked. This guide serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, detailing the theoretical and computational methodologies required to thoroughly characterize this molecule. By leveraging the predictive power of computational chemistry, we can elucidate its electronic properties, predict its biological targets, and assess its potential as a drug candidate, thereby accelerating the path from concept to clinic.

Part 1: Foundational Analysis: Molecular and Electronic Structure with Density Functional Theory (DFT)

Expertise & Experience: Before we can predict how a molecule will interact with complex biological systems, we must first understand its intrinsic properties. The starting point for any rigorous computational analysis is to determine the molecule's most stable three-dimensional structure and its electronic landscape. Density Functional Theory (DFT) is the gold standard for this task, offering a remarkable balance of accuracy and computational efficiency. By modeling the electron density, we can derive a wealth of information, from bond lengths and angles to electronic reactivity, which forms the bedrock of all subsequent analyses.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol establishes the ground-state molecular geometry of **2-Methyl-benzofuran-7-ylamine**.

- **Structure Input:** Construct the 2D structure of **2-Methyl-benzofuran-7-ylamine** using a molecular editor and convert it to a 3D format.
- **Computational Method Selection:**
 - **Functional:** Select the B3LYP hybrid functional, which is widely recognized for its robust performance with organic molecules.
 - **Basis Set:** Employ the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.
- **Execution:** Perform a geometry optimization calculation. This iterative process adjusts the atomic coordinates to find the configuration with the lowest potential energy.
- **Validation:** Following optimization, perform a frequency calculation at the same level of theory. A true energy minimum is confirmed if no imaginary frequencies are found. The resulting vibrational frequencies can also be compared with experimental IR and Raman spectra for validation.

Protocol 2: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

- Calculation: Using the optimized geometry from Protocol 1, perform a single-point energy calculation to generate the molecular orbitals.
- Analysis:
 - Identify the HOMO and LUMO. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
 - Calculate the HOMO-LUMO energy gap ($E_g = E_{LUMO} - E_{HOMO}$). A smaller gap suggests higher reactivity.
- Visualization: Generate and render 3D plots of the HOMO and LUMO to visualize the regions of the molecule involved in these key electronic transitions.

Protocol 3: Molecular Electrostatic Potential (MEP) Mapping

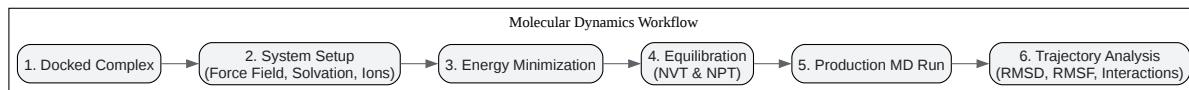
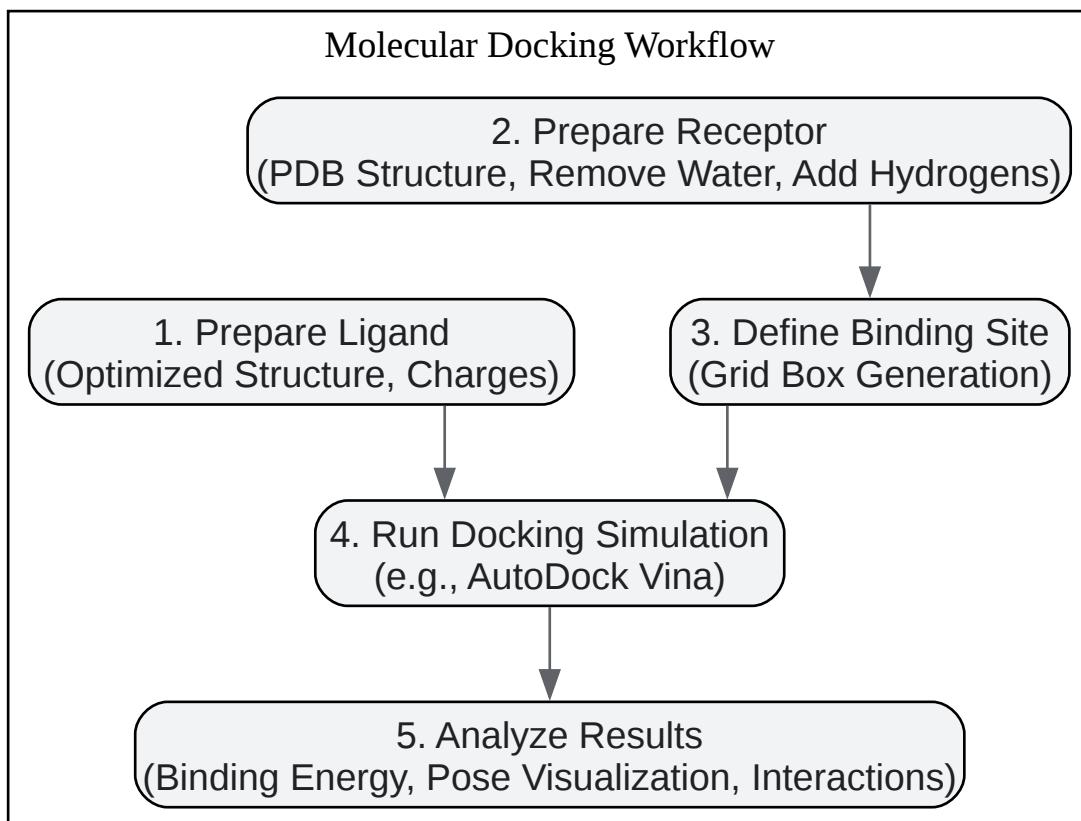
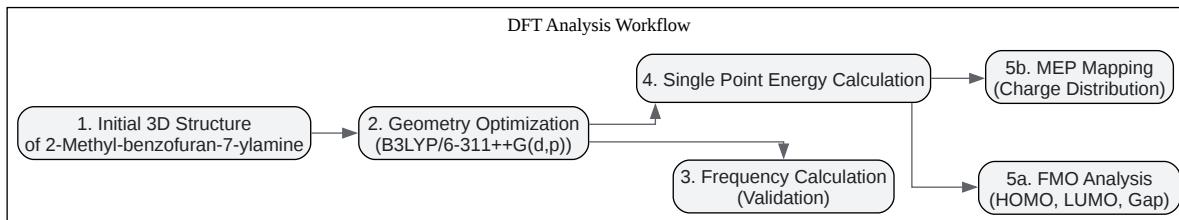
The MEP provides an intuitive visualization of the charge distribution and is invaluable for predicting intermolecular interactions.

- Calculation: Generate the MEP surface from the DFT calculation performed on the optimized structure.
- Visualization: Map the electrostatic potential onto the molecule's electron density surface.
 - Color Convention: Typically, red indicates regions of negative potential (electron-rich, nucleophilic sites), such as around the amine and furan oxygen. Blue indicates regions of positive potential (electron-poor, electrophilic sites). Green represents neutral regions.
- Interpretation: The MEP map highlights the sites most likely to engage in hydrogen bonding and other electrostatic interactions with a biological target.

Data Presentation: Calculated DFT Properties

Parameter	Calculated Value	Significance
Total Energy (Hartree)	Value from calculation	Provides a baseline for comparing conformers or derivatives.
Dipole Moment (Debye)	Value from calculation	Indicates the molecule's overall polarity, affecting solubility and membrane permeability.
EHOMO (eV)	Value from calculation	Energy of the highest occupied molecular orbital; related to ionization potential.
ELUMO (eV)	Value from calculation	Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (Eg) (eV)	Value from calculation	A key indicator of chemical reactivity and kinetic stability.

Visualization: DFT Workflow



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